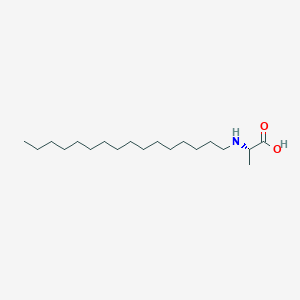
N-Hexadecyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hexadecyl-L-alanine is a compound that belongs to the class of alanine-based surfactants. It is characterized by the presence of a long hexadecyl chain attached to the nitrogen atom of the alanine molecule. This compound is known for its surface-active properties, making it useful in various applications, including detergents, emulsifiers, and biomedical research .
準備方法
Synthetic Routes and Reaction Conditions
N-Hexadecyl-L-alanine can be synthesized through a series of chemical reactions involving the coupling of hexadecylamine with L-alanine. The typical synthetic route involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using a suitable protecting group, such as a carbobenzyloxy (Cbz) group.
Coupling Reaction: The protected L-alanine is then reacted with hexadecylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .
化学反応の分析
Types of Reactions
N-Hexadecyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hexadecyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexadecyl oxides, while substitution can produce various alkyl derivatives .
科学的研究の応用
N-Hexadecyl-L-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surface-active agents
作用機序
The mechanism of action of N-Hexadecyl-L-alanine involves its interaction with cell membranes and proteins. The long hydrophobic hexadecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular functions. This property makes it useful in studying membrane dynamics and as a potential antimicrobial agent .
類似化合物との比較
Similar Compounds
- N-Octyl-L-alanine
- N-Dodecyl-L-alanine
- N-Octadecyl-L-alanine
Comparison
N-Hexadecyl-L-alanine is unique due to its longer hexadecyl chain, which imparts distinct surface-active properties compared to its shorter-chain analogs. This makes it more effective in applications requiring strong hydrophobic interactions, such as in detergents and emulsifiers .
特性
CAS番号 |
671247-18-0 |
|---|---|
分子式 |
C19H39NO2 |
分子量 |
313.5 g/mol |
IUPAC名 |
(2S)-2-(hexadecylamino)propanoic acid |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19(21)22/h18,20H,3-17H2,1-2H3,(H,21,22)/t18-/m0/s1 |
InChIキー |
NDHKAEBPGBKCIO-SFHVURJKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCN[C@@H](C)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCNC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B15158703.png)
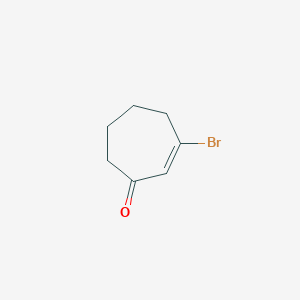
![3-Methyl-1-(3-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15158714.png)

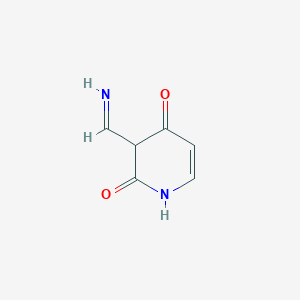
![Methyl {1-[(1S)-1-phenylethyl]-1H-pyrrol-2-yl}acetate](/img/structure/B15158733.png)
![N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15158738.png)
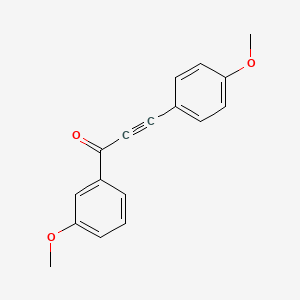
![[(Octadec-17-en-1-yl)oxy]benzene](/img/structure/B15158753.png)

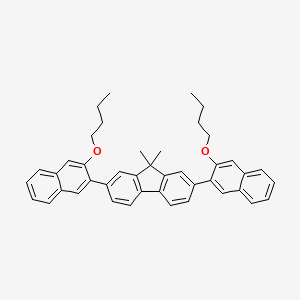
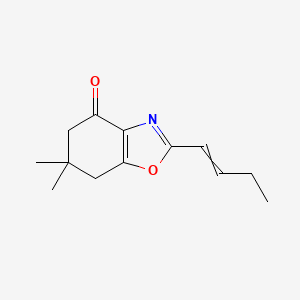
![5-iodo-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/structure/B15158771.png)
![N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide](/img/structure/B15158776.png)
